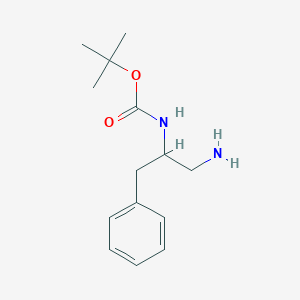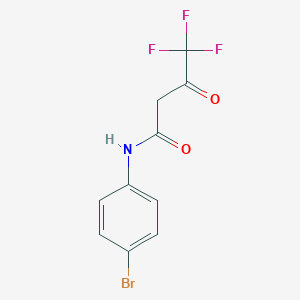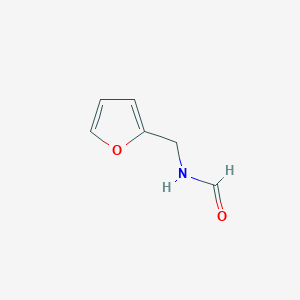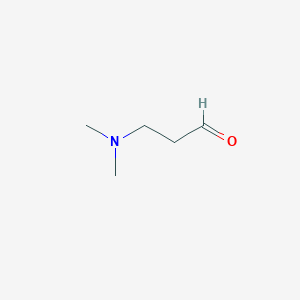
2-(Boc-amino)-3-fenilpropilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-amino)-3-phenylpropylamine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild acidic conditions.
Aplicaciones Científicas De Investigación
2-(Boc-amino)-3-phenylpropylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: Utilized in the study of enzyme mechanisms and protein interactions by serving as a building block for peptide synthesis.
Medicine: Employed in the development of drug candidates and therapeutic agents.
Mecanismo De Acción
Target of Action
It’s known that boc-protected amines are widely used in organic synthesis, particularly in peptide chemistry . The Boc group (tert-butoxycarbonyl) is a protective group used in the synthesis of amino acids and peptides .
Mode of Action
The Boc group in 2-(Boc-amino)-3-phenylpropylamine acts as a protective group for the amine functionality . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Boc-protected amines play a crucial role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the stability of the boc group contributes to the overall stability of the compound .
Result of Action
The result of the action of 2-(Boc-amino)-3-phenylpropylamine is the formation of Boc-protected amines and amino acids . These compounds are crucial in peptide synthesis, as they can be easily converted into free amines . The Boc group also provides resistance to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Action Environment
The action of 2-(Boc-amino)-3-phenylpropylamine can be influenced by environmental factors such as pH and temperature . The Boc group is stable under a wide range of conditions, but it can be cleaved under anhydrous acidic conditions . The stability of the Boc group also contributes to the overall stability of the compound, making it resistant to various environmental factors .
Análisis Bioquímico
Biochemical Properties
The Boc group in 2-(Boc-amino)-3-phenylpropylamine plays a pivotal role in the synthesis of multifunctional targets . It is stable towards most nucleophiles and bases . This stability allows 2-(Boc-amino)-3-phenylpropylamine to interact with various enzymes, proteins, and other biomolecules without losing its integrity .
Molecular Mechanism
The molecular mechanism of action of 2-(Boc-amino)-3-phenylpropylamine is largely dependent on its interactions with other molecules. The Boc group can be cleaved by mild acidolysis, allowing the amine group to participate in further reactions .
Metabolic Pathways
Boc-protected amines can participate in a variety of biochemical reactions, suggesting that 2-(Boc-amino)-3-phenylpropylamine could potentially interact with various enzymes and cofactors .
Subcellular Localization
The presence of the Boc group could potentially influence its localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-3-phenylpropylamine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the by-products formed during the reaction . The general reaction scheme is as follows:
Starting Material: 3-phenylpropylamine
Reagent: Di-tert-butyl dicarbonate (Boc2O)
Base: Triethylamine or pyridine
Solvent: Dichloromethane or tetrahydrofuran
Reaction Conditions: Room temperature, typically for several hours
The reaction yields 2-(Boc-amino)-3-phenylpropylamine with high efficiency and purity .
Industrial Production Methods
Industrial production of Boc-protected amines often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(Boc-amino)-3-phenylpropylamine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.
Reduction: Reduction of the phenyl group or other functional groups present in the molecule.
Oxidation: Oxidation of the phenyl group to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid
Substitution: Alkyl halides, acyl chlorides
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride
Oxidation: Potassium permanganate, chromium trioxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can yield a variety of N-substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-(Fmoc-amino)-3-phenylpropylamine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is also used in peptide synthesis.
2-(Cbz-amino)-3-phenylpropylamine: Contains a benzyloxycarbonyl (Cbz) protecting group, another common protecting group in organic synthesis.
Uniqueness
2-(Boc-amino)-3-phenylpropylamine is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
Propiedades
IUPAC Name |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZRJEOMDFKIJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465158 |
Source


|
| Record name | 2-(Boc-amino)-3-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222902-68-2 |
Source


|
| Record name | 2-(Boc-amino)-3-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)





![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)




